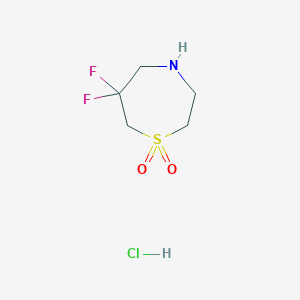

6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride

Description

6,6-Difluoro-1,4-thiazepane 1,1-dioxide hydrochloride is a fluorinated heterocyclic compound featuring a seven-membered thiazepane ring with two fluorine atoms at the 6-position and a sulfone group. Its molecular formula is inferred as C₅H₁₀ClF₂NO₂S (based on structural analogs), with a hydrochloride counterion enhancing solubility for pharmaceutical applications . The compound is listed by multiple global suppliers (e.g., Hubei Honch Pharmaceutical, Manchester Organics), indicating industrial relevance, though some sources note its discontinued commercial status .

Properties

IUPAC Name |

6,6-difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2S.ClH/c6-5(7)3-8-1-2-11(9,10)4-5;/h8H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEIOCTWYULUEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC(CN1)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride typically involves the following steps:

Formation of the Thiazepane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepane ring. This can be achieved through nucleophilic substitution reactions.

Introduction of Fluorine Atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Oxidation to Sulfone: The thiazepane ring is then oxidized to introduce the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions.

Reduction: The compound can be reduced to its corresponding thiazepane derivative.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Further oxidized sulfone derivatives.

Reduction: Thiazepane derivatives.

Substitution: Functionalized thiazepane derivatives.

Scientific Research Applications

6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and sulfone group play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Thiazepane Family

3-Phenyl-1,4-thiazepane 1,1-dioxide Hydrochloride

- Molecular Formula: C₁₁H₁₄ClNO₂S

- Key Features : A phenyl group at the 3-position replaces the fluorine atoms, increasing aromaticity and steric bulk.

- Comparison : The phenyl group enhances lipophilicity compared to the difluoro analog, which may improve membrane permeability but reduce aqueous solubility.

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide

- Molecular Formula: C₅H₉NO₃S

- Key Features : Incorporates a ketone group at the 5-position, introducing hydrogen-bonding capacity.

- Physicochemical Properties : Lower molecular weight (163.19 g/mol) compared to the difluoro derivative, likely improving metabolic stability .

6,6-Difluoro-[1,4]Oxazepane Hydrochloride

- Molecular Formula: C₅H₁₀ClF₂NO

- Key Features : Replaces sulfur in the thiazepane core with oxygen, forming an oxazepane.

Heterocyclic Analogues with Sulfone Groups

4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 26)

- Structure : Fused thiophene-thiadiazine core with allyl and chloro substituents.

- Synthesis : Involves boron hydride reduction and crystallization, yielding a white solid (melting point: 85–86°C) .

3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide (Compound 7)

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.